molecular formula C12H12O6 B14472964 Dimethyl (benzoyloxy)propanedioate CAS No. 65287-91-4

Dimethyl (benzoyloxy)propanedioate

Cat. No.: B14472964
CAS No.: 65287-91-4
M. Wt: 252.22 g/mol
InChI Key: VEZUZTLLVHCCJN-UHFFFAOYSA-N
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Description

Dimethyl (benzoyloxy)propanedioate is an organic compound with the molecular formula C12H12O6. It is a derivative of propanedioic acid, where two methoxy groups replace the hydroxyl groups, and a benzoyloxy group is attached to the central carbon. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (benzoyloxy)propanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification. The benzoyloxy group can be introduced through a subsequent reaction with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and purification steps to ensure high yield and purity. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (benzoyloxy)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzoyloxyacetic acid and methanol.

    Reduction: Formation of benzoyloxypropanediol.

    Substitution: Formation of substituted propanedioates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (benzoyloxy)propanedioate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (benzoyloxy)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The benzoyloxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl malonate: Another ester of malonic acid, with ethyl groups instead of methyl groups.

    Benzoyloxyacetic acid: A related compound with similar functional groups but different structural arrangement.

Uniqueness

Dimethyl (benzoyloxy)propanedioate is unique due to the presence of both ester and benzoyloxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Properties

CAS No.

65287-91-4

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

dimethyl 2-benzoyloxypropanedioate

InChI

InChI=1S/C12H12O6/c1-16-11(14)9(12(15)17-2)18-10(13)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

VEZUZTLLVHCCJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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